Vecuronium Bromide

Catalog No.
S546652
CAS No.
50700-72-6
M.F
C34H57BrN2O4
M. Wt
637.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vecuronium Bromide

CAS Number

50700-72-6

Product Name

Vecuronium Bromide

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate bromide

Molecular Formula

C34H57BrN2O4

Molecular Weight

637.7 g/mol

InChI

InChI=1S/C34H57N2O4.BrH/c1-23(37)39-31-20-25-12-13-26-27(34(25,4)22-29(31)35-16-8-6-9-17-35)14-15-33(3)28(26)21-30(32(33)40-24(2)38)36(5)18-10-7-11-19-36;/h25-32H,6-22H2,1-5H3;1H/q+1;/p-1/t25-,26+,27-,28-,29-,30-,31-,32-,33-,34-;/m0./s1

InChI Key

VEPSYABRBFXYIB-PWXDFCLTSA-M

SMILES

Array

solubility

1.86e-05 g/L

Synonyms

Bromide, Vecuronium, Citrate, Vecuronium, Hydrobromide, Vecuronium, Hydrochloride, Vecuronium, Maleate, Vecuronium, NC 45, NC-45, NC45, Norcuron, ORG NC 45, ORG NC45, ORG-NC 45, ORG-NC-45, ORG-NC45, ORGNC 45, ORGNC45, Phosphate, Vecuronium, Vecuronium, Vecuronium Bromide, Vecuronium Bromide, Quaternary Ion, Vecuronium Citrate, Vecuronium Hydrobromide, Vecuronium Hydrochloride, Vecuronium Maleate, Vecuronium Phosphate

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCCCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCCC6)C)C

The exact mass of the compound Vecuronium bromide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759184. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Molecular Mechanisms of Pharmacological Action - Neurotransmitter Agents - Cholinergic Agents - Cholinergic Antagonists - Nicotinic Antagonists. It belongs to the ontological category of quaternary ammonium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Vecuronium bromide is a monoquaternary aminosteroid and a non-depolarizing neuromuscular blocking (NMB) agent with an intermediate duration of action. It functions by competitively inhibiting cholinergic receptors at the motor end-plate. Unlike its structural precursor, pancuronium, vecuronium is characterized by its minimal cardiovascular effects and a lack of histamine-releasing properties, making it a distinct choice for clinical and research applications where hemodynamic stability is critical. Its clinical duration of action under balanced anesthesia is typically 25-40 minutes, which is shorter than pancuronium.

Selecting a neuromuscular blocking agent based on class alone overlooks critical, procurement-relevant differences in safety and pharmacokinetic profiles. Close structural analogs like pancuronium carry a significantly higher risk of cardiovascular side effects, including increased heart rate and arterial pressure. Alternative classes, such as the benzylisoquinoliniums (e.g., atracurium), can induce histamine release, a risk that is negligible with vecuronium. Furthermore, differences in metabolic and clearance pathways mean that vecuronium offers a more predictable duration of action in specific patient populations, such as those with renal impairment, compared to pancuronium which is heavily reliant on renal excretion. These factors make the precise choice of agent a non-trivial decision tied directly to application context and subject safety.

Superior Cardiovascular Stability Compared to Pancuronium

In a direct comparison of patients undergoing coronary artery bypass grafting, equipotent doses of pancuronium caused a significant 22% increase in heart rate and a 24% increase in mean arterial pressure. In stark contrast, even a large dose of vecuronium (12 times its ED90) produced no statistically significant change in either heart rate or mean arterial pressure, demonstrating its superior hemodynamic stability. Another study confirmed that pancuronium significantly increased heart rate throughout the study period, while vecuronium did not.

Evidence DimensionChange in Heart Rate & Mean Arterial Pressure
Target Compound DataNo significant change from baseline
Comparator Or BaselinePancuronium: +22% Heart Rate, +24% Mean Arterial Pressure
Quantified Difference>20% difference in hemodynamic parameters
ConditionsAnesthetized patients undergoing coronary artery bypass grafting; equipotent doses (Pancuronium 0.1 mg/kg vs. Vecuronium 0.28 mg/kg).

For research or clinical applications involving cardiovascularly sensitive subjects, vecuronium avoids the confounding tachycardic and hypertensive effects inherent to pancuronium.

Negligible Histamine Release Compared to Atracurium

In a study evaluating histamine release in children, none of the 10 patients receiving vecuronium (0.12 mg/kg) had a significant increase in plasma histamine concentration. In contrast, 2 of the 10 children receiving an equivalent bolus dose of atracurium (0.6 mg/kg) showed a marked increase in plasma histamine. Intradermal injection studies further confirm this distinction, showing that vecuronium causes a significantly smaller wheal and flare response than atracurium, indicating a lower potential for causing histamine release.

Evidence DimensionIncidence of Significant Plasma Histamine Increase
Target Compound Data0% (0 out of 10 patients)
Comparator Or BaselineAtracurium: 20% (2 out of 10 patients)
Quantified Difference20% absolute difference in incidence of histamine release
ConditionsPediatric patients under halothane anesthesia receiving equipotent bolus doses.

Vecuronium is the appropriate choice for studies or procedures in subjects with a history of asthma or allergy, as it minimizes the risk of histamine-mediated adverse events like bronchospasm and hypotension.

Faster Plasma Clearance and Shorter Half-Life than Pancuronium

Pharmacokinetic studies in anesthetized patients demonstrate that vecuronium is cleared from the plasma much more rapidly than pancuronium. The plasma clearance rate for vecuronium was found to be 5.2 +/- 0.7 ml/kg/min, nearly three times faster than that of pancuronium at 1.8 +/- 0.4 ml/kg/min. This corresponds to a significantly shorter elimination half-life for vecuronium (71 +/- 20 min) compared to pancuronium (140 +/- 25 min), providing a clear kinetic basis for its shorter duration of action.

Evidence DimensionPlasma Clearance Rate & Elimination Half-Life
Target Compound DataClearance: 5.2 ml/kg/min; Half-life: 71 min
Comparator Or BaselinePancuronium: Clearance: 1.8 ml/kg/min; Half-life: 140 min
Quantified Difference2.9x faster clearance; 50% shorter half-life
ConditionsAnesthetized ASA class I or II patients.

The faster clearance provides more precise temporal control over neuromuscular blockade, reducing recovery time and minimizing the risk of prolonged effects, which is critical for time-sensitive experimental protocols and efficient clinical workflows.

More Favorable Clearance Profile in Renal Impairment vs. Pancuronium

Vecuronium's disposition is only marginally affected by renal failure because a significant portion of its clearance is via hepatic metabolism and biliary excretion. Studies show that only about 20% of vecuronium is excreted unchanged in the urine. In contrast, pancuronium is heavily dependent on the kidneys for elimination. In patients with end-stage renal failure, the required infusion rate to maintain 90% neuromuscular blockade for pancuronium was reduced by 61.5% compared to normal patients, whereas the vecuronium requirement was only reduced by 23.2%, indicating a much more predictable dose-response in this population.

Evidence DimensionReduction in Infusion Rate Requirement in Renal Failure
Target Compound Data23.2% reduction
Comparator Or BaselinePancuronium: 61.5% reduction
Quantified DifferencePancuronium's required dose is ~2.65x more affected by renal failure than vecuronium's.
ConditionsPatients with end-stage renal failure undergoing surgery.

This makes vecuronium a more reliable and predictable agent than pancuronium for use in subjects with compromised renal function, reducing the risk of drug accumulation and dangerously prolonged paralysis.

Procedures Requiring High Hemodynamic Stability

For surgical or experimental models involving subjects with pre-existing cardiovascular conditions, vecuronium is a justified choice. Its minimal impact on heart rate and blood pressure, unlike the significant increases caused by pancuronium, prevents confounding hemodynamic variables and reduces the risk of cardiac events.

Use in Models Sensitive to Histamine-Mediated Effects

In studies of asthma, allergy, or other mast cell-related pathologies, vecuronium's negligible histamine-releasing potential makes it the appropriate neuromuscular blocker. This avoids the risk of inducing bronchospasm or hypotension, which can occur with agents like atracurium.

Protocols Requiring Intermediate Duration and Rapid Recovery

When precise control over a 25-40 minute window of neuromuscular blockade is required, vecuronium's pharmacokinetic profile is ideal. Its faster plasma clearance and shorter half-life compared to pancuronium allow for more predictable and timely recovery, improving workflow efficiency.

Research Involving Subjects with Renal Insufficiency

Vecuronium is a more reliable agent for use in models of renal failure compared to pancuronium. Its primary reliance on hepatic metabolism for clearance results in a more predictable duration of action and a lower risk of cumulative effects in subjects with impaired kidney function.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

6.5

Hydrogen Bond Acceptor Count

6

Exact Mass

636.35017 Da

Monoisotopic Mass

636.35017 Da

Heavy Atom Count

41

Appearance

White to off-white crystalline powder

Melting Point

228.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7E4PHP5N1D

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.28%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (31.03%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H330 (29.31%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Vecuronium is a muscle relaxing agent and is used as an adjunct in general anesthesia.

Drug Classes

Breast Feeding; Lactation; Muscle Relaxants; Neuromuscular Nondepolarizing Agents

Pharmacology

Vecuronium Bromide is the bromide salt form of vecuronium, a synthetic steroid derivative of the naturally occurring alkaloids of curare with a muscle relaxant property. Vecuronium bromide competes with acetylcholine for the nicotinic receptors at the neuromuscular junction of skeletal muscles, thereby inhibiting the action of acetylcholine and blocking the neural transmission without depolarizing the postsynaptic membrane. This leads to skeletal muscle relaxation and paralysis.

MeSH Pharmacological Classification

Nicotinic Antagonists

Mechanism of Action

Vecuronium is a bisquaternary nitrogen compound that acts by competitively binding to nicotinic cholinergic receptors. The binding of vecuronium decreases the opportunity for acetylcholine to bind to the nicotinic receptor at the postjunctional membrane of the myoneural junction. As a result, depolarization is prevented, calcium ions are not released and muscle contraction does not occur.

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
Acetylcholine (nicotinic)
CHRN (neuronal type) [HSA:1135 1136 1137 1138 8973 1139 55584 57053 1141 1142 1143] [KO:K04804 K04805 K04806 K04807 K04808 K04809 K04810 K04811 K04813 K04814 K04815]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

50700-72-6

Absorption Distribution and Excretion

Fecal (40-75%) and renal (30% as unchanged drug and metabolites)

Metabolism Metabolites

100%

Wikipedia

Vecuronium_bromide

Biological Half Life

51–80 minutes

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Sahni M, Richardson CJ, Jain SK. Sustained Neuromuscular Blockade after Vecuronium Use in a Premature Infant. AJP Rep. 2015 Oct;5(2):e121-3. doi: 10.1055/s-0035-1549297. Epub 2015 May 8. PubMed PMID: 26495168; PubMed Central PMCID: PMC4603855.
2: Karwacki Z, Niewiadomski S, Rzaska M. The use of sugammadex for the reversal of vecuronium-induced neuromuscular block following intracranial surgery. Anaesthesiol Intensive Ther. 2015;47(4):297-302. doi: 10.5603/AIT.2015.0042. PubMed PMID: 26401735.
3: Ravi PR, Vijay MN, Shouche S. Two cases of anaphylaxis under anaesthesia with vecuronium. Med J Armed Forces India. 2015 Jul;71(Suppl 1):S141-4. doi: 10.1016/j.mjafi.2013.10.010. Epub 2013 Dec 16. PubMed PMID: 26265811; PubMed Central PMCID: PMC4529556.
4: Retraction Note to: Nicorandil accelerates recovery of neuromuscular block caused by vecuronium. Can J Anaesth. 2015 Aug;62(8):942. doi: 10.1007/s12630-015-0409-9. PubMed PMID: 26108533.
5: Parasa M, Vemuri NN, Shaik MS. Comparison of equipotent doses of rocuronium and vecuronium. Anesth Essays Res. 2015 Jan-Apr;9(1):88-91. doi: 10.4103/0259-1162.150676. PubMed PMID: 25886427; PubMed Central PMCID: PMC4383102.
6: Liu F, Peng X, Liang P, Luo J. [Effectiveness and safety of low-dose vecuronium on globe position of pediatric patients in ocular surgery]. Zhonghua Yi Xue Za Zhi. 2015 Jan 27;95(4):286-8. Chinese. PubMed PMID: 25877246.
7: Joshi SB, Upadhyaya KV, Manjuladevi M. Comparison of neostigmine induced reversal of vecuronium in normal weight, overweight and obese female patients. Indian J Anaesth. 2015 Mar;59(3):165-70. doi: 10.4103/0019-5049.153038. PubMed PMID: 25838588; PubMed Central PMCID: PMC4378077.
8: Martin-Flores M, Paré MD, Tomak EA, Corn ML, Campoy L. Neuromuscular blocking effects of vecuronium in dogs with autosomal-recessive centronuclear myopathy. Am J Vet Res. 2015 Apr;76(4):302-7. doi: 10.2460/ajvr.76.4.302. PubMed PMID: 25815571.
9: Takeda J, Iwasaki H, Otagiri T, Katoh T, Shingu K, Obara H, Nakatsuka H, Tomiyama Y, Kasaba T. [Efficacy and safety of sugammadex (Org 25969) in reversing deep neuromuscular block induced by rocuronium or vecuronium in Japanese patients]. Masui. 2014 Oct;63(10):1083-8. Japanese. PubMed PMID: 25693333.
10: Takeda J, Iwasaki H, Yamakage M, Ozaki M, Kawamata M, Hatano Y, Yorozuya T, Miyakawa H, Kanmura Y. [Efficacy and safety of sugammadex (Org 25969) in reversing moderate neuromuscular block induced by rocuronium or vecuronium in Japanese patients]. Masui. 2014 Oct;63(10):1075-82. Japanese. PubMed PMID: 25693332.
11: Zhu Y, Zhang R, Wang Y, Ma J, Li K, Li Z. Biophysical study on the interaction of an anesthetic, vecuronium bromide with human serum albumin using spectroscopic and calorimetric methods. J Photochem Photobiol B. 2014 Nov;140:381-9. doi: 10.1016/j.jphotobiol.2014.08.019. Epub 2014 Sep 10. PubMed PMID: 25255425.
12: Grong K, Salminen PR, Stangeland L, Dahle GO. Haemodynamic differences between pancuronium and vecuronium in an experimental pig model. Vet Anaesth Analg. 2015 May;42(3):242-9. doi: 10.1111/vaa.12198. Epub 2014 Jul 2. PubMed PMID: 24985148.
13: Haldar R, Samanta S, Singla A. Intractable Polyuria Mimicking Diabetes Insipidus-Source Traced to Vecuronium Infusion. Am J Ther. 2014 Apr 14. [Epub ahead of print] PubMed PMID: 24736047.
14: Alkenany HM. Evaluation of cyclodextrin (sugammadex) for reversal of intense neuromuscular block of rocuronium and vecuronium, experimental and clinical studies. J Egypt Soc Parasitol. 2013 Dec;43(3):705-14. PubMed PMID: 24640870.
15: Lorenzutti AM, Martin-Flores M, Baldivieso JM, Himelfarb MA, Litterio NJ. Evaluation of neostigmine antagonism at different levels of vecuronium-induced neuromuscular blockade in isoflurane anesthetized dogs. Can Vet J. 2014 Feb;55(2):156-60. PubMed PMID: 24489395; PubMed Central PMCID: PMC3894876.
16: Jeong JS, Suh JK, Cho ES, Kim DW, Jeong MA. Antioxidant effect of muscle relaxants (vecuronium, rocuronium) on the rabbit abdominal aortic endothelial damage induced by reactive oxygen species. Korean J Anesthesiol. 2013 Dec;65(6):552-8. doi: 10.4097/kjae.2013.65.6.552. Epub 2013 Dec 26. PubMed PMID: 24427462; PubMed Central PMCID: PMC3888849.
17: Shimizu T, Toda Y, Shimizu K, Iwasaki T, Kanazawa T, Ishii N, Sugimoto K, Kawase H, Morita K. [Increase in serum vecuronium concentration following sugammadex administration in a pediatric patient after prolonged sedation]. Masui. 2013 Oct;62(10):1225-9. Japanese. PubMed PMID: 24228462.
18: Sagir O, Yucesoy Noyan F, Koroglu A, Cicek M, Ilksen Toprak H. Comparison between the Effects of Rocuronium, Vecuronium, and Cisatracurium Using Train-of-Four and Clinical Tests in Elderly Patients. Anesth Pain Med. 2013 Spring;2(4):142-8. doi: 10.5812/aapm.8406. Epub 2013 Mar 26. PubMed PMID: 24223350; PubMed Central PMCID: PMC3821141.
19: Salas Ballestín A, de Carlos Vicente JC, Clavero Rubio C, Miralles Morell F. [Extubation failure due to prolonged residual block after vecuronium. Treatment with sugammadex]. An Pediatr (Barc). 2014 Mar;80(3):e92-3. doi: 10.1016/j.anpedi.2013.08.005. Epub 2013 Oct 6. Spanish. PubMed PMID: 24103238.
20: Vega-Villa KR, Kaneda K, Yamashita S, Woo S, Han TH. Vecuronium pharmacokinetics in patients with major burns. Br J Anaesth. 2014 Feb;112(2):304-10. doi: 10.1093/bja/aet309. Epub 2013 Sep 25. PubMed PMID: 24067332.

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